Cas no 131724-82-8 (Phenyl 1-Thio-α-L-rhamnopyranoside)

Phenyl 1-Thio-α-L-rhamnopyranoside Chemical and Physical Properties
Names and Identifiers
-
- Phenyl 1-Thio-α-L-rhamnopyranoside
- PHENYL 1-THIO-A-L-RHAMNOPYRANOSIDE
- Phenyl 1-Thio-α-L-rh
- Phenyl 6-Deoxy-1-thio-α-L-Mannopyranoside
- Phenyl 1-Thio-alpha-L-rhamnopyranoside
- 131724-82-8
- W-201058
- SCHEMBL12691081
- AKOS027325989
- (2S,3R,4R,5R,6S)-2-METHYL-6-(PHENYLSULFANYL)OXANE-3,4,5-TRIOL
- Phenyl 1-Thio-?-L-rhamnopyranoside
- DB-231659
- (2S,3R,4R,5R,6S)-2-methyl-6-phenylsulfanyloxane-3,4,5-triol
- Phenyl a-L-thiorhamnopyranoside
- (2S,3R,4R,5R,6S)-2-Methyl-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- alpha-L-Mannopyranoside, phenyl 6-deoxy-1-thio-
-
- Inchi: InChI=1S/C12H16O4S/c1-7-9(13)10(14)11(15)12(16-7)17-8-5-3-2-4-6-8/h2-7,9-15H,1H3/t7-,9-,10+,11+,12-/m0/s1
- InChI Key: YBOVKFRFMWFKCC-CFVLRQLYSA-N
- SMILES: CC1C(C(C(C(O1)SC2=CC=CC=C2)O)O)O
Computed Properties
- Exact Mass: 256.07693016g/mol
- Monoisotopic Mass: 256.07693016g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 95.2Ų
Experimental Properties
- Melting Point: 98°C
Phenyl 1-Thio-α-L-rhamnopyranoside Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-219594-250mg |
Phenyl 1-Thio-α-L-rhamnopyranoside, |
131724-82-8 | 250mg |
¥2256.00 | 2023-09-05 | ||
Biosynth | MP04367-50 mg |
Phenyl a-L-thiorhamnopyranoside |
131724-82-8 | 50mg |
$103.50 | 2023-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219594-250 mg |
Phenyl 1-Thio-α-L-rhamnopyranoside, |
131724-82-8 | 250MG |
¥2,256.00 | 2023-07-10 | ||
TRC | P337080-2.5g |
Phenyl 1-Thio-α-L-rhamnopyranoside |
131724-82-8 | 2.5g |
$1171.00 | 2023-05-17 | ||
TRC | P337080-100mg |
Phenyl 1-Thio-α-L-rhamnopyranoside |
131724-82-8 | 100mg |
$104.00 | 2023-05-17 | ||
Biosynth | MP04367-250 mg |
Phenyl a-L-thiorhamnopyranoside |
131724-82-8 | 250MG |
$305.00 | 2023-01-03 | ||
TRC | P337080-50mg |
Phenyl 1-Thio-α-L-rhamnopyranoside |
131724-82-8 | 50mg |
$81.00 | 2023-05-17 | ||
TRC | P337080-250mg |
Phenyl 1-Thio-α-L-rhamnopyranoside |
131724-82-8 | 250mg |
$150.00 | 2023-05-17 | ||
Biosynth | MP04367-100 mg |
Phenyl a-L-thiorhamnopyranoside |
131724-82-8 | 100MG |
$195.00 | 2023-01-03 |
Phenyl 1-Thio-α-L-rhamnopyranoside Related Literature
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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5. Back matter
Additional information on Phenyl 1-Thio-α-L-rhamnopyranoside
Phenyl 1-Thio-α-L-rhamnopyranoside (CAS No. 131724-82-8): A Comprehensive Overview
Phenyl 1-Thio-α-L-rhamnopyranoside, with the chemical identifier CAS No. 131724-82-8, is a significant compound in the field of glycoscience and pharmaceutical chemistry. This monosaccharide derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of novel glycosidic compounds and as a precursor in the creation of bioactive molecules.
The compound is characterized by its anomeric configuration at the C1 position, where a thioether linkage replaces the typical hydroxyl group. This modification imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. The presence of a phenyl group at the anomeric carbon further enhances its utility, as it can participate in various chemical transformations, including condensation reactions and glycosylation processes.
In recent years, Phenyl 1-Thio-α-L-rhamnopyranoside has been extensively studied for its role in the development of carbohydrate-based therapeutics. Its structural motif is reminiscent of natural glycosides found in plants and microorganisms, which have been extensively explored for their pharmacological properties. Researchers have leveraged this compound to design synthetic analogs with enhanced bioavailability and reduced toxicity, addressing key challenges in drug delivery systems.
One of the most compelling aspects of Phenyl 1-Thio-α-L-rhamnopyranoside is its potential application in the synthesis of enzyme inhibitors. Glycosidases are a class of enzymes that play crucial roles in various biological pathways, including metabolism and signal transduction. By developing inhibitors targeting these enzymes, scientists aim to modulate disease processes such as cancer, inflammation, and infectious diseases. The thioether linkage in Phenyl 1-Thio-α-L-rhamnopyranoside provides a stable scaffold for designing such inhibitors, offering precise control over binding interactions.
Moreover, the compound has shown promise in the field of vaccine development. Carbohydrate antigens are critical components of many bacterial and viral pathogens, serving as targets for immune responses. Synthetic carbohydrates derived from Phenyl 1-Thio-α-L-rhamnopyranoside have been employed to create carbohydrate-based vaccines that elicit robust immune responses without inducing adverse effects. This approach has been particularly effective against polysaccharide vaccines, which often require multiple doses for adequate immunization.
Recent advancements in glycomimetics have further highlighted the significance of Phenyl 1-Thio-α-L-rhamnopyranoside. Glycomimetics are synthetic molecules designed to mimic the structural and functional properties of carbohydrates without their inherent limitations. These mimics have opened new avenues in drug discovery by providing alternative scaffolds for receptor binding studies. The thioether-modified rhamnose derivative serves as an excellent starting point for generating glycomimetic libraries, facilitating high-throughput screening for potential drug candidates.
The synthesis of Phenyl 1-Thio-α-L-rhamnopyranoside involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps include anomeric protection, thioglycosylation, and deprotection strategies. Advances in synthetic methodologies have enabled more efficient routes to this compound, reducing both time consumption and environmental impact. Continuous improvements in catalytic systems and green chemistry principles have made the production process more sustainable while maintaining high chemical integrity.
In conclusion, Phenyl 1-Thio-α-L-rhamnopyranoside (CAS No. 131724-82-8) is a versatile compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable tool for designing novel glycosidic compounds, enzyme inhibitors, and carbohydrate-based therapeutics. As research progresses, this compound will continue to play a pivotal role in advancing our understanding of carbohydrate chemistry and its therapeutic implications.
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